S-(2-Hydroxypropyl)glutathione-d6
Description
Properties
Molecular Formula |
C₁₃H₁₇D₆N₃O₇S |
|---|---|
Molecular Weight |
371.44 |
Synonyms |
L-γ-Glutamyl-S-(2-hydroxypropyl)-L-cysteinylgycine-d6; N-[N-L-γ-glutamyl-S-(2-hydroxypropyl)-L-cysteinyl]glycine-d6; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Derivatization Methodologies for S 2 Hydroxypropyl Glutathione D6
Strategies for de novo Chemical Synthesis of S-(2-Hydroxypropyl)glutathione-d6
The de novo synthesis of this compound involves a multi-step process that begins with the synthesis of the glutathione (B108866) (GSH) backbone. GSH is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). researchgate.netelifesciences.orgnih.gov The synthesis is typically achieved through a two-step enzymatic process. The first, rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). elifesciences.orgnih.gov The second step involves the addition of glycine to γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS). elifesciences.orgnih.gov Both of these enzymatic steps require ATP. researchgate.netelifesciences.org
Once the glutathione backbone is synthesized, the 2-hydroxypropyl group is introduced. This is typically achieved through the reaction of glutathione with a suitable electrophile. A common method for forming the S-conjugate is through a Michael addition reaction. acs.orgacs.org
Incorporation of Deuterium (B1214612) Labels: Synthetic Routes and Positional Specificity of the d6 Label
The incorporation of deuterium atoms into the S-(2-Hydroxypropyl)glutathione molecule to create the d6 variant requires specific synthetic strategies. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. clearsynth.comlgcstandards.com The most common approach is to use a deuterated precursor for the 2-hydroxypropyl moiety.
One strategy involves the use of deuterated propylene (B89431) oxide. The reaction of glutathione with deuterated propylene oxide, often catalyzed by glutathione S-transferases (GSTs), would yield S-(2-Hydroxypropyl)glutathione with deuterium atoms on the propyl group. The positional specificity of the d6 label is determined by the structure of the deuterated propylene oxide used. To achieve a d6 label on the 2-hydroxypropyl group, propylene oxide-d6 would be the required reactant.
Alternatively, catalytic transfer deuteration can be employed to introduce deuterium into a molecule. marquette.edu This technique often uses transition metal catalysts and a deuterium source like deuterated isopropanol. marquette.edu For instance, an alkyne can be reduced to a deuterated alkane with high isotopic purity using a copper-catalyzed transfer hydrodeuteration reaction. acs.org
Precursor Synthesis and Reactant Selection for Deuterated Conjugate Formation
The synthesis of this compound relies on the careful selection of precursors and reactants. The key deuterated reactant is a source for the 2-hydroxypropyl-d6 group. As mentioned, propylene oxide-d6 is a prime candidate. The synthesis of propylene oxide-d6 itself can be achieved through various organic synthesis routes starting from smaller deuterated building blocks.
The other key precursor is glutathione. While it can be synthesized de novo, it is also commercially available. For the synthesis of the deuterated conjugate, either pre-synthesized glutathione can be used, or the amino acid precursors (glutamate, cysteine, and glycine) can be utilized in a biosynthetic approach. nih.gov
The reaction conditions for the conjugation are also critical. The reaction is typically carried out in an aqueous buffer at a controlled pH to ensure the reactivity of the thiol group of glutathione and the stability of the reactants and products. nih.gov
Table 1: Key Reactants and Their Roles
| Reactant/Precursor | Role in Synthesis |
| Glutathione (GSH) | Tripeptide backbone providing the reactive thiol group. |
| Propylene oxide-d6 | Deuterated electrophile that reacts with the thiol group of GSH to form the S-(2-hydroxypropyl-d6) moiety. |
| Glutamate, Cysteine, Glycine | Amino acid precursors for the de novo synthesis of glutathione. elifesciences.orgnih.gov |
| Glutathione S-transferases (GSTs) | Enzymes that can catalyze the conjugation of GSH with electrophiles. |
| Deuterated Solvents (e.g., D₂O) | Can be used as a source of deuterium in certain labeling strategies. acs.orgacs.org |
Purification and Structural Characterization of Synthesized this compound for Research Applications
Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, byproducts, and residual reagents. bachem.com Therefore, a robust purification process is essential to isolate the target compound with high purity.
Purification Methods: A standard and highly effective method for purifying peptides and their derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comgilson.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase. bachem.com A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is typically employed to elute the compounds, with more hydrophobic molecules being retained longer on the column. bachem.com
Structural Characterization: Once purified, the structure and isotopic enrichment of this compound must be confirmed. Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): This is a fundamental technique for determining the molecular weight of the synthesized compound. genscript.com High-resolution mass spectrometry can confirm the elemental composition and the incorporation of the six deuterium atoms by the corresponding mass shift compared to the non-deuterated analogue. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of a molecule. genscript.comnih.gov 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each atom. acs.orgmdpi.com For isotopically labeled compounds, NMR is crucial for confirming the position of the deuterium labels. The absence of signals in the 1H NMR spectrum at the positions where deuterium has been incorporated, coupled with the corresponding changes in the 13C NMR spectrum, provides definitive evidence of successful and position-specific labeling. acs.org Two-dimensional NMR techniques can further confirm the connectivity of the atoms within the molecule. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification | Separation of the target compound from impurities, assessment of purity. bachem.comgilson.com |
| Mass Spectrometry (MS) | Structural Confirmation | Determination of molecular weight, confirmation of isotopic enrichment. genscript.commdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) | Structural Elucidation | Confirmation of chemical structure, determination of the position of deuterium labels. acs.orgmdpi.comnih.gov |
The successful synthesis, purification, and thorough characterization of this compound are paramount to ensure its quality and reliability for its intended research applications.
Enzymatic Catalysis and Molecular Interactions Within the Glutathione System
Glutathione (B108866) S-Transferase (GST) Substrate Specificity for 2-Hydroxypropyl Moieties
Glutathione S-transferases exhibit broad substrate specificity, enabling them to detoxify thousands of different electrophilic compounds. mdpi.com The conjugation of GSH to molecules that result in a 2-hydroxypropyl moiety is a well-established reaction, indicative of exposure to precursors like propylene (B89431) oxide. The efficiency and specificity of this conjugation are determined by the unique architecture of the enzyme's active site.
The active site of a cytosolic GST is composed of two distinct, yet adjacent, subsites: the G-site and the H-site. nih.gov This dual-site structure is fundamental to the enzyme's function, allowing it to bring its two substrates—glutathione and the electrophilic xenobiotic—into close proximity for reaction.
The G-site is a highly conserved, hydrophilic pocket responsible for binding the glutathione molecule. rcsb.org A network of specific polar interactions anchors the GSH, and a key catalytic residue within this site, often a tyrosine, serine, or cysteine, facilitates the ionization of the GSH thiol group (-SH) to the highly nucleophilic thiolate anion (GS⁻). nih.gov This activation of glutathione is a crucial step for the subsequent nucleophilic attack on the electrophilic substrate.
The H-site , in contrast, is a hydrophobic pocket that binds the electrophilic co-substrate (the "H" stands for hydrophobic). nih.gov Unlike the G-site, the H-site is structurally diverse across different GST isoenzymes, a feature that accounts for the wide range of xenobiotics that the GST superfamily can process. nih.gov For a precursor of S-(2-Hydroxypropyl)glutathione, the propyl group would occupy this H-site. The specific amino acid residues lining the H-site determine its size, shape, and flexibility, thereby conferring specificity for certain types of electrophiles. For instance, in studies with the competitive inhibitor S-hexylglutathione, the hexyl chain occupies the H-site, providing a model for how an alkyl group like a hydroxypropyl moiety would be oriented. rcsb.org The precise fit and interaction within the H-site position the electrophilic carbon of the substrate optimally for the attack by the GS⁻ anion bound at the G-site.
Table 1: Subsites of the Glutathione S-Transferase Active Site
| Subsite | Characteristics | Function | Bound Moiety (in S-(2-Hydroxypropyl)glutathione formation) |
| G-site | Conserved, hydrophilic, contains catalytic residues (e.g., Tyr, Ser) | Binds reduced glutathione (GSH); activates thiol group to thiolate (GS⁻) | Glutathione |
| H-site | Variable, hydrophobic, defines substrate selectivity | Binds the electrophilic substrate | Propylene oxide or related propyl-containing electrophile |
The formation of S-(2-Hydroxypropyl)glutathione is a known metabolic outcome of exposure to certain halogenated propyl compounds, such as the toxicant 1,2-dibromo-3-chloropropane (B7766517) (DBCP). nih.gov The structural characteristics of different GST isoenzymes play a critical role in their efficacy at detoxifying such compounds. Studies have demonstrated that various rat and human GSTs metabolize DBCP at different rates, highlighting the importance of isoenzyme structure in determining substrate specificity and catalytic efficiency. nih.govnih.gov
Research comparing various purified GST isoenzymes shows a clear hierarchy of activity towards DBCP. For example, within rat GSTs, the relative activity for GSH conjugation with DBCP varies significantly across classes. nih.gov Similarly, human GSTs also display a range of activities, indicating that the specific three-dimensional structure of the H-site in each isoenzyme is a key determinant of its ability to bind and process halogenated propyl substrates. nih.gov Kinetic studies have further revealed that while liver GSTs may have a higher maximal reaction velocity (Vmax), GSTs from other tissues, such as the kidney and testis, can exhibit a higher affinity (lower Km) for DBCP, suggesting that these tissues possess a significant capacity for its conjugation. nih.gov
Table 2: Relative Glutathione Conjugation Activity of Purified GST Isozymes with 1,2-dibromo-3-chloropropane (DBCP)
| Species | GST Isozyme Class/Form | Relative Activity |
| Rat | Theta (5-5) | Highest |
| Mu (3-3) | High | |
| Alpha (2-2, 1-1, 8-8) | Moderate to Low | |
| Pi (7-7) | Low | |
| Human | Alpha (A1-2, A2-2, A1-1) | High to Moderate |
| Mu (M1a-1a, M3-3) | Moderate to Low | |
| Pi (P1-1) | Low | |
| Source: Adapted from findings on the metabolism of DBCP by glutathione S-transferases. nih.gov |
Role of the d6 Label in Investigating Enzyme Reaction Mechanisms
The use of isotopically labeled compounds, such as S-(2-Hydroxypropyl)glutathione-d6, is a powerful tool in the study of enzyme reaction mechanisms. The "d6" signifies that six hydrogen atoms on the propyl group have been replaced with deuterium (B1214612) (d), a stable, heavy isotope of hydrogen. This labeling allows researchers to probe the intimate details of the catalytic event through the kinetic isotope effect (KIE). nih.gov
The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The bond formed by deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding bond with hydrogen (C-H). Consequently, if the cleavage of this bond is part of the rate-determining step of the reaction, the reaction will proceed more slowly with the deuterated substrate. youtube.com
In the context of GST catalysis, the d6 label on the propyl moiety of a substrate can be used to determine if a C-H bond-breaking event is rate-limiting during the formation of the S-(2-Hydroxypropyl)glutathione conjugate. By comparing the rate of the reaction with the deuterated substrate to that with the non-deuterated (protium) substrate, scientists can calculate the KIE. A significant KIE (typically >1.5) would suggest that a C-H bond cleavage is kinetically important, providing crucial evidence about the transition state of the reaction. Conversely, a KIE near 1.0 would indicate that C-H bond cleavage is not the rate-limiting step. nih.govnih.gov Such studies are fundamental to understanding the precise chemical steps involved in enzymatic detoxification.
Modulation of Glutathione-Dependent Enzyme Activity by Relevant Precursors
The activity of glutathione-dependent enzymes, including GSTs, is intrinsically linked to the intracellular availability of reduced glutathione (GSH). The rate of GST-catalyzed reactions can be modulated by the availability of GSH precursors, which influences the size of the cellular GSH pool.
GSH is a tripeptide synthesized from three amino acid precursors: glutamate (B1630785), cysteine, and glycine (B1666218). This synthesis occurs in two sequential, ATP-dependent steps. The availability of these precursors, particularly cysteine, is often the rate-limiting factor for GSH synthesis. Therefore, supplying cells with GSH precursors, such as N-acetylcysteine (NAC), can increase intracellular GSH concentrations. This, in turn, can enhance the capacity of the GST-mediated detoxification system by providing a greater supply of the essential co-substrate, leading to a higher rate of conjugation reactions for xenobiotics like the precursors to S-(2-Hydroxypropyl)glutathione.
Integration of this compound Formation into Broader Glutathione Redox Homeostasis Research
The formation of GSH conjugates, such as S-(2-Hydroxypropyl)glutathione, is not an isolated detoxification event but is deeply integrated into the cell's broader glutathione redox homeostasis. Cellular redox balance is critically maintained by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). This GSH/GSSG ratio determines the cellular glutathione redox potential and is a primary indicator of oxidative stress.
The enzymatic conjugation of a xenobiotic consumes a molecule of GSH. This consumption, especially in response to high levels of xenobiotic exposure, can lead to a transient depletion of the GSH pool and a shift in the GSH/GSSG ratio towards a more oxidized state. This change in the cellular redox environment can act as a signal. The altered redox potential can be sensed by other redox-sensitive proteins, such as glutaredoxins, which can then modulate the function of various target proteins through processes like S-glutathionylation (the reversible formation of mixed disulfides between GSH and protein cysteine residues).
Advanced Analytical Methodologies for Detection and Quantification of S 2 Hydroxypropyl Glutathione D6 in Biological Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of glutathione (B108866) and its conjugates due to its high sensitivity and selectivity.
High-resolution mass spectrometry (HRMS), often utilizing platforms like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability is crucial for the confident identification of S-(2-Hydroxypropyl)glutathione-d6, enabling its differentiation from other structurally similar metabolites based on minute mass differences. The high resolving power helps to minimize interferences from the complex biological matrix, thereby improving the certainty of identification. For instance, the use of an Orbitrap Exploris 240 MS can provide sub-ppm mass accuracy, which is invaluable for confirming the elemental composition of the detected analyte and ensuring it corresponds to this compound thermofisher.com.
Stable isotope dilution (SID) mass spectrometry is the gold standard for the accurate quantification of analytes in biological samples. In this approach, a known amount of the stable isotope-labeled compound, in this case, this compound, is added as an internal standard to the sample at an early stage of the sample preparation process. This internal standard behaves almost identically to the endogenous analyte throughout extraction, chromatography, and ionization, thus compensating for any sample loss or matrix effects. The ratio of the signal from the analyte to that of the internal standard is used to construct a calibration curve for precise quantification. This method has been successfully applied for the quantification of glutathione and other thiols in various biological matrices nih.govnih.gov. The use of stable isotope-labeled internal standards is a key component of robust LC-MS/MS methods for measuring glutathione and its disulfide, ensuring high accuracy and reproducibility nih.govnih.gov.
Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of complex biological samples. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, improved sensitivity, and faster analysis times. mdpi.com This is particularly beneficial when analyzing glutathione conjugates in matrices like cell lysates or tissue homogenates, which contain a multitude of potentially interfering compounds. mdpi.comwaters.com A typical UPLC-MS/MS method for glutathione analysis might employ a reversed-phase column, such as a C18, with a gradient elution using mobile phases like water and acetonitrile (B52724) containing a small percentage of formic acid to facilitate ionization. mdpi.comwaters.com
Table 1: Illustrative UPLC-MS/MS Parameters for Glutathione Conjugate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | UPLC HSS T3 1.8 µm (2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 400 µL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example for a GSH conjugate) | Precursor Ion -> Product Ion (e.g., monitoring the neutral loss of 129 Da) |
Sample Preparation Protocols for Maximizing Analyte Recovery from Biological Matrices (e.g., tissue extracts, cell cultures)
Effective sample preparation is critical for the successful analysis of glutathione conjugates from biological samples. The primary goals are to efficiently extract the analyte, remove interfering substances such as proteins and lipids, and prevent the degradation of the analyte.
A common and effective method for sample preparation involves protein precipitation. icm.edu.pl This is often achieved by adding a cold organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid or sulfosalicylic acid, to the sample. icm.edu.plarborassays.com The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte of interest, can be further processed or directly injected into the LC-MS system. waters.com
To prevent the oxidation of the thiol group in glutathione and its conjugates during sample preparation, it is often necessary to use a derivatizing agent. N-ethylmaleimide (NEM) is a widely used alkylating agent that rapidly and irreversibly reacts with the thiol group, forming a stable derivative that can be readily analyzed by LC-MS. mdpi.com This step is crucial for obtaining accurate measurements of the reduced form of glutathione conjugates. mdpi.comuni-regensburg.de
Table 2: Common Sample Preparation Steps for Glutathione Conjugates
| Step | Purpose | Common Reagents/Techniques |
|---|---|---|
| Homogenization/Lysis | Release of intracellular contents | Sonication, mechanical disruption |
| Protein Precipitation | Removal of interfering proteins | Cold acetonitrile, trichloroacetic acid, sulfosalicylic acid |
| Centrifugation | Separation of precipitated proteins from the supernatant | High-speed centrifugation |
| Derivatization (optional but recommended) | Stabilization of the thiol group | N-ethylmaleimide (NEM) |
| Supernatant Evaporation and Reconstitution | Concentration of the analyte and solvent exchange | Nitrogen evaporation, reconstitution in mobile phase |
Development of Targeted and Untargeted Metabolomic Approaches for Glutathione Conjugates
Metabolomics, the comprehensive study of small molecules within a biological system, can be broadly categorized into targeted and untargeted approaches, both of which are applicable to the study of glutathione conjugates.
A targeted metabolomics approach focuses on the quantification of a predefined set of metabolites, in this case, this compound and related compounds. This method offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research where the analytes of interest are known. aacrjournals.org
In contrast, untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample. nih.govnih.gov This approach is discovery-oriented and can be used to identify unexpected changes in metabolic pathways following a particular treatment or in a disease state. For the study of glutathione conjugates, an untargeted approach could reveal the formation of novel or unexpected drug-glutathione adducts. nih.gov Subsequent identification of these unknown features would then rely on techniques like HRMS and MS/MS for structural elucidation.
Both targeted and untargeted approaches heavily rely on the robust analytical platforms described above, particularly LC-HRMS, to generate the high-quality data necessary for meaningful biological interpretation. The integration of data from both omics approaches can provide a more complete understanding of the role of glutathione conjugation in cellular metabolism and toxicology. nih.gov
S 2 Hydroxypropyl Glutathione D6 in Environmental and Occupational Xenobiotic Metabolism Research Mechanistic Focus
Investigation of Biodegradation Pathways of Related Halogenated Compounds in Model Organisms
The study of how organisms break down halogenated organic compounds is crucial for environmental remediation. S-(2-Hydroxypropyl)glutathione-d6 is a valuable tool in this research. For instance, it is a labeled biliary metabolite of 1,2-dibromo-3-chloropropane (B7766517) (DBCP), a highly toxic and persistent environmental contaminant. pharmaffiliates.com By using the deuterated form, researchers can trace the metabolic fate of DBCP and identify the enzymatic pathways involved in its detoxification.
Glutathione (B108866) S-transferases (GSTs) are key enzymes in the detoxification of a wide range of xenobiotics, including halogenated compounds. nih.govnih.gov These enzymes catalyze the conjugation of glutathione (GSH) to the electrophilic centers of foreign compounds, rendering them more water-soluble and easier to excrete. The resulting glutathione S-conjugates can then be further metabolized.
Studies using model organisms, such as the moss Physcomitrella patens, have elucidated the degradation pathway of glutathione S-conjugates. nih.gov These studies show that the degradation is initiated by the cleavage of the C-terminal glycine (B1666218), followed by the removal of the γ-glutamyl residue. nih.gov This fundamental knowledge is applicable to understanding the biodegradation of various xenobiotics that form glutathione conjugates.
In the context of halogenated compounds, bacteria like Pseudomonas putida have demonstrated the ability to biodegrade substances such as 1,1,1-trichloroethane. researchgate.net The use of labeled compounds like this compound in such bacterial systems can help to precisely map the metabolic pathways and identify the specific enzymes responsible for dehalogenation and degradation. Furthermore, research has shown that combining photolytic advanced oxidation processes with biodegradation can enhance the dehalogenation of toxic aromatic compounds like 4-chlorophenol. researchgate.net
Table 1: Research Findings on Biodegradation of Halogenated Compounds
| Model Organism/System | Compound(s) Studied | Key Findings |
|---|---|---|
| Pseudomonas putida | 1,1,1-trichloroethane, trichloromethane, tetrachloromethane | Demonstrated ability to grow on and biodegrade these chlorinated organic compounds. researchgate.net |
| Physcomitrella patens | Monochlorobimane (xenobiotic) | Elucidated the degradation pathway of glutathione S-conjugates, starting with glycine cleavage. nih.gov |
| Photolytic AOP/Bioreactor | 4-chlorophenol (4-CP) | Two-stage system showed high removal efficiency of toxic 4-CP. researchgate.net |
Metabolite Tracing in Environmental Exposure Models using Deuterated Analogs
Deuterated analogs, such as this compound, are indispensable tools for metabolite tracing in environmental exposure models. theclinivex.com The use of stable isotope tracers allows researchers to follow the metabolic fate of a compound through an organism or an environmental system without the complications of radioactivity. nih.gov This is particularly important in understanding the complex metabolic networks that convert nutrients and xenobiotics into various products. nih.gov
Isotope tracing coupled with mass spectrometry enables the simultaneous measurement of numerous metabolites and their labeled fractions, providing a detailed picture of metabolic fluxes. nih.gov This methodology can be applied to various environmental scenarios, from studying the impact of pollutants on soil organisms to assessing the bioaccumulation of toxins in aquatic ecosystems.
For example, in studies of air pollution, the metabolic profiles of conifer needles can be analyzed to trace the effects of pollutants and climate. mdpi.com By using labeled standards, researchers can accurately quantify changes in metabolite concentrations and identify potential biomarkers of environmental stress. mdpi.com The ability to distinguish between endogenous metabolites and those derived from a xenobiotic is a key advantage of using deuterated analogs.
The application of isotope tracing extends to understanding how different environmental conditions, such as the presence of various redox states in sediments, can influence the biodegradation pathways of contaminants. nih.gov By tracing the labeled atoms, scientists can identify different intermediate products, revealing how metabolic routes can shift in response to environmental factors. nih.gov
Table 2: Applications of Deuterated Analogs in Metabolite Tracing
| Application Area | Technique | Key Advantages |
|---|---|---|
| Environmental Exposure Models | Mass spectrometry with deuterated standards | Accurate quantification of metabolites, ability to trace metabolic pathways of xenobiotics. |
| Isotope Tracing in Biological Systems | Stable isotope-labeled nutrient infusion | Reveals metabolic activities of organs and tissues in a spatially resolved manner. nih.gov |
Use of Glutathione Conjugates as Biomonitoring Markers in Non-Human Organisms and In Vitro Systems
Glutathione conjugates and related enzymes are increasingly recognized as valuable biomarkers for assessing the impact of environmental contaminants on non-human organisms and in in vitro systems. researchgate.netnih.gov The conjugation of xenobiotics with glutathione is a primary detoxification mechanism, and the levels of glutathione S-conjugates can reflect the extent of exposure to such compounds. nih.gov
In aquatic biota, the analysis of glutathione (GSH), its oxidized form (GSSG), and glutathione conjugates can help pinpoint the toxic effects of various pollutants, including persistent organic pollutants, metals, and pesticides. researchgate.netnih.gov The activity of glutathione S-transferase (GST) is also a sensitive indicator of exposure to xenobiotics. researchgate.net For instance, an increase in erythrocyte GST (e-GST) has been observed in animals exposed to β-hexachlorocyclohexane (β-HCH), suggesting its potential as a long-term biomarker of blood toxicity. nih.govtorvergata.it
In vitro systems, such as cultured cells, are also used to study the effects of xenobiotics on glutathione metabolism. For example, studies with HepG2 cells, a human liver cell line, have shown that exposure to certain compounds can upregulate pathways associated with drug metabolism and oxidative stress protection, including the overexpression of glutathione peroxidase and glutathione S-transferase. acs.org Mathematical models of glutathione metabolism can further aid in understanding the dynamics of this system and in identifying potential biomarkers of glutathione status. nih.govmanchester.ac.uk
Table 3: Glutathione-Related Biomonitoring Markers
| Marker | Organism/System | Significance |
|---|---|---|
| Glutathione (GSH), GSSG, Glutathione Conjugates | Aquatic organisms | Indicators of oxidative stress and exposure to a wide range of contaminants. researchgate.netnih.gov |
| Erythrocyte Glutathione S-Transferase (e-GST) | Mammals (e.g., sheep) | Long-term indicator of blood toxicity and exposure to compounds like β-HCH. nih.govtorvergata.it |
Comparative Metabolism Studies Across Different Biological Models
Comparative metabolism studies are essential for extrapolating findings from model organisms to other species, including humans. This compound and similar labeled compounds are valuable in these studies to understand species-specific differences in xenobiotic metabolism.
The glutathione S-transferase multigene family exhibits significant diversity across species, leading to variations in the metabolism of xenobiotics. nih.gov For example, the pathways of glutathione S-conjugate degradation can differ between plants and animals. While mammals typically excrete glutathione conjugates as mercapturic acids, plants may process them differently. nih.govnih.gov
Environmental enrichment has been shown to affect glutathione-mediated xenobiotic metabolism in mice, suggesting that lifestyle and environmental factors can influence detoxification pathways. nih.gov Studies in neonatal calves have demonstrated that dietary supplements can impact gut health and antioxidant capacity, including glutathione-related enzymes. oup.com
By using deuterated tracers in different biological models, from cell cultures to whole organisms, researchers can gain a comprehensive understanding of the factors that influence xenobiotic metabolism and detoxification. This knowledge is critical for environmental risk assessment and for developing strategies to mitigate the harmful effects of pollutants.
Table 4: Comparative Metabolism Research Findings
| Biological Model | Focus of Study | Key Findings |
|---|---|---|
| Mice | Environmental enrichment and xenobiotic metabolism | Environmental enrichment can enhance antioxidant and xenobiotic metabolizing enzymes, protecting against oxidative stress. nih.gov |
| Neonatal Calves | Dietary supplementation and gut health | Glycyl-glutamine supplementation improved gut health, antioxidant capacity, and altered lipid and glucose metabolism. oup.com |
Future Research Directions and Emerging Methodologies for S 2 Hydroxypropyl Glutathione D6 Research
Integration with Multi-Omics Approaches for Systems-Level Understanding
A systems-level perspective is crucial for elucidating the broader biological impact of S-(2-Hydroxypropyl)glutathione formation. Integrating multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular processes affected by this specific glutathione (B108866) conjugation.
Metabolomics: Untargeted metabolomics provides a snapshot of the complete metabolome, allowing researchers to observe widespread changes that occur alongside the production of S-(2-Hydroxypropyl)glutathione. elifesciences.org Studies have used metabolomics to link GSH depletion to apoptosis and other cellular events. nih.govnih.gov By using S-(2-Hydroxypropyl)glutathione-d6 as an internal standard, quantitative metabolomic workflows can precisely track fluctuations in its unlabeled counterpart and correlate them with changes in other key metabolites, such as those in the pentose (B10789219) phosphate (B84403) pathway or tricarboxylic acid (TCA) cycle. mdpi.com This integrated analysis can uncover novel regulatory networks and metabolic reprogramming events. nih.govnih.gov
Table 1: Multi-Omics Approaches in Glutathione Conjugate Research
| Omics Field | Application for S-(2-Hydroxypropyl)glutathione Research | Key Insights |
|---|---|---|
| Proteomics | Identification of changes in GST expression; detection of protein glutathionylation following GSH depletion. | Understanding regulatory responses and functional consequences of conjugate formation. |
| Metabolomics | Quantitative analysis of S-(2-Hydroxypropyl)glutathione and related metabolites in the GSH pathway. | Mapping metabolic flux and identifying downstream effects of GSH consumption. |
| Transcriptomics | Analysis of gene expression changes for enzymes involved in GSH synthesis and conjugation. | Revealing the transcriptional regulation of the glutathione system in response to xenobiotics. |
Development of Novel Biosensors and Probes for Glutathione Conjugates in Research
Real-time monitoring of glutathione conjugates within living cells can provide unprecedented insight into their dynamic concentration and subcellular localization. Current research focuses heavily on developing sensors for GSH itself, but future methodologies aim to create specific probes for its various conjugates.
Fluorescent Probes: The design of novel fluorescent probes that can selectively react with specific glutathione conjugates like S-(2-Hydroxypropyl)glutathione represents a significant frontier. nih.gov These probes could be engineered based on recognition mechanisms such as nucleophilic substitution or addition, where the unique structure of the hydroxypropyl group dictates selectivity. nih.govnih.govmdpi.com Successful development would enable visualization of conjugate formation and trafficking in response to stimuli, offering high temporal and spatial resolution. mdpi.com
Genetically Encoded Biosensors: Building on the success of genetically encoded redox-sensitive biosensors for the GSH/GSSG ratio (e.g., Grx1-roGFP2), future efforts could focus on engineering proteins that specifically bind to glutathione conjugates. acs.org Such a biosensor could be targeted to different subcellular compartments (e.g., mitochondria, endoplasmic reticulum) to investigate localized conjugate formation and its impact on organelle-specific redox homeostasis.
Self-Powered Enzymatic Biosensors: Another emerging area is the creation of self-powered biosensors, such as those based on enzymatic biofuel cells. mdpi.comresearchgate.net While current prototypes detect total GSH through enzyme inhibition, future iterations could involve engineering enzymes or recognition elements with high specificity for S-(2-Hydroxypropyl)glutathione, allowing for low-cost, quantitative detection in biological fluids. mdpi.comresearchgate.net
Advanced Computational Modeling of Enzyme-Substrate Interactions and Reaction Pathways
Computational chemistry and molecular modeling provide powerful tools for investigating the molecular mechanisms of glutathione conjugation at an atomic level. These in silico approaches can guide experimental studies and offer predictive insights.
Molecular Docking: Enzymes of the GST superfamily catalyze the conjugation of GSH with electrophilic substrates. acs.org Advanced covalent docking simulations can be used to model the interaction between the substrate (propylene oxide), glutathione, and the active site of various GST isozymes. elsevierpure.com This can predict which specific GSTs are most efficient at producing S-(2-Hydroxypropyl)glutathione and reveal the key amino acid residues involved in catalysis.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the GST enzyme as it binds to its substrates and releases the S-(2-Hydroxypropyl)glutathione product. researchgate.net These simulations provide a deeper understanding of the enzyme's structural flexibility, the stability of the enzyme-substrate complex, and the energetic landscape of the reaction pathway. This knowledge is crucial for understanding how genetic polymorphisms in GSTs might affect an individual's capacity to detoxify compounds like propylene (B89431) oxide.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the chemical reaction itself, hybrid QM/MM methods can be employed. This approach treats the reactive center (the thiol group of GSH and the epoxide of propylene oxide) with high-level quantum mechanics while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics. This can elucidate the transition state of the reaction and calculate activation energies, providing a definitive understanding of the catalytic mechanism.
Exploration of Undiscovered Metabolic Fates and Novel Biomolecular Interactions in Non-Clinical Models
While the mercapturate pathway is the canonical route for the metabolism and excretion of glutathione conjugates, other metabolic fates and biological interactions may exist. nih.gov The formation of S-(2-Hydroxypropyl)glutathione can lead to detoxification, but some GSH conjugation pathways can also result in bioactivation, creating more toxic metabolites. researchgate.net
Metabolic Fate Studies: Using non-clinical models such as cell cultures (e.g., primary hepatocytes) or animal models, researchers can administer the precursor compound and trace the resulting metabolites. High-resolution mass spectrometry is essential for identifying not only the expected mercapturic acid but also any unexpected or novel downstream products of S-(2-Hydroxypropyl)glutathione. mdpi.com
Biomolecular Interactions: Glutathione conjugates themselves may interact with and modulate the function of cellular proteins. For example, studies have shown that certain GSH conjugates can bind to and inhibit enzymes like DNA-dependent protein kinase, affecting cellular signaling. nih.gov Future research could employ techniques such as affinity purification-mass spectrometry, using a tagged version of S-(2-Hydroxypropyl)glutathione to "pull down" and identify novel protein binding partners, thus uncovering previously unknown biological functions. worldscientific.com
Applications of Stable Isotope Tracing for Elucidating Dynamic Metabolic Fluxes
Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic pathways, providing a dynamic rather than static picture of cellular metabolism. nih.gov The use of this compound as an internal standard is a key component of these quantitative studies, but the use of other stable isotopes as tracers is a major direction for future research.
Tracing de novo Synthesis: By growing cells in media containing stable isotope-labeled precursors of glutathione, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the incorporation of these heavy atoms into the newly synthesized GSH pool. acs.org Upon exposure to propylene oxide, the formation of ¹³C- or ¹⁵N-labeled S-(2-Hydroxypropyl)glutathione can be monitored over time. This allows for the precise measurement of the flux—the rate of synthesis and consumption—through this specific detoxification pathway. elsevierpure.comnih.gov
Distinguishing Metabolic Pools: This approach can help distinguish between different pools of GSH within the cell and their relative contributions to conjugation reactions. For example, it can help determine whether newly synthesized GSH is preferentially used for conjugation compared to the existing cellular pool. Such experiments are critical for understanding how cells prioritize GSH utilization under conditions of oxidative stress. mdpi.com
Table 2: Stable Isotope Tracers for Glutathione Flux Analysis
| Isotope Tracer | Metabolic Precursor | Information Gained |
|---|---|---|
| ¹³C | D-glucose | Traces the carbon backbone of glutamate (B1630785) and glycine (B1666218) into the GSH molecule. |
| ¹⁵N | L-glutamine | Traces the nitrogen atoms into the glutamate and glycine components of GSH. |
| ³⁴S | L-cysteine | Traces the sulfur atom from cysteine, the key nucleophile in the conjugation reaction. |
| ²H (Deuterium) | Various | Used to create labeled internal standards like this compound for accurate quantification. |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying S-(2-Hydroxypropyl)glutathione-d6 in biological matrices, and how are they validated?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Validate the method by assessing linearity (e.g., R² ≥ 0.99), precision (CV ≤ 15%), accuracy (85–115% recovery), and limit of detection (LOD ≤ 1 ng/mL). Include matrix effect studies (e.g., post-column infusion) to account for ion suppression/enhancement .
Q. How is the purity of this compound confirmed during synthesis?
- Methodological Answer : Employ nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity is quantified via reverse-phase HPLC with UV detection (≥98% purity threshold). Cross-validate with elemental analysis for C, H, N, and S content .
Q. What experimental controls are essential when using this compound as an internal standard in metabolic studies?
- Methodological Answer : Include blank matrices (to assess background interference), zero samples (matrix + internal standard without analyte), and calibration curves with deuterated vs. non-deuterated analogs. Monitor for deuterium loss via in-source fragmentation by comparing retention times and ion ratios .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across different tissue homogenates?
- Methodological Answer : Perform tissue-specific optimization of extraction solvents (e.g., acetonitrile vs. methanol) and homogenization protocols. Use spike-and-recovery experiments with isotopically labeled analogs to identify matrix-specific losses. Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to evaluate significance .
Q. What strategies mitigate isotopic interference when co-eluting metabolites overlap with this compound in LC-MS assays?
- Methodological Answer : Optimize chromatographic separation using gradient elution with high-efficiency C18 columns (e.g., 2.6 µm particle size). Employ dynamic multiple reaction monitoring (dMRM) to isolate unique precursor/product ion transitions. Validate specificity via parallel reaction monitoring (PRM) or ion mobility spectrometry .
Q. How should researchers design dose-response studies to evaluate the hepatotoxic effects of S-(2-Hydroxypropyl)glutathione adducts?
- Methodological Answer : Use a tiered approach:
- In vitro : Primary hepatocyte cultures exposed to 0.1–100 µM of the compound, measuring glutathione depletion (via DTNB assay) and cytotoxicity (LDH release).
- In vivo : Rodent models with graded doses (mg/kg), assessing liver enzymes (ALT/AST) and histopathology. Apply benchmark dose (BMD) modeling to determine no-observed-adverse-effect levels (NOAELs) .
Data Analysis & Contradiction Resolution
Q. How to address conflicting results in the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies (e.g., 1M HCl/NaOH, 25°C–40°C) and monitor degradation products via LC-HRMS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Compare findings with literature using systematic review frameworks (e.g., PRISMA) to identify protocol disparities .
Q. What statistical approaches are recommended for reconciling inter-laboratory variability in this compound quantification?
- Methodological Answer : Implement a ring trial with harmonized protocols across labs. Analyze data via mixed-effects models to partition variance (within-lab vs. between-lab). Use Bland-Altman plots and concordance correlation coefficients (CCC) to assess agreement .
Methodological Tables
Table 1 : Comparison of Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification in plasma | LOD: 0.5 ng/mL, CV: 8% | |
| HRMS | Structural confirmation | Mass accuracy: <2 ppm | |
| ¹H NMR | Purity assessment | Signal/noise ratio: ≥100:1 |
Table 2 : Common Pitfalls in Experimental Design Using Deuterated Standards
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Isotopic cross-talk | Optimize chromatographic separation | |
| Matrix effects | Post-column infusion studies | |
| Deuterium loss | Monitor via stable isotope tracing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
